![molecular formula C20H13FN8O4 B2392248 N-(1-(1-(4-Fluorphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamid CAS No. 1007032-24-7](/img/structure/B2392248.png)

N-(1-(1-(4-Fluorphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

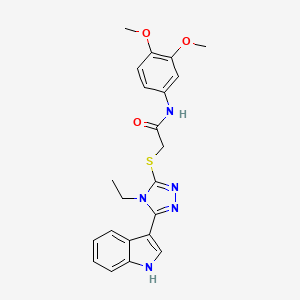

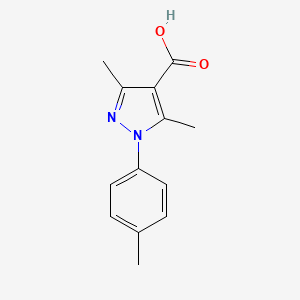

N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H13FN8O4 and its molecular weight is 448.374. The purity is usually 95%.

BenchChem offers high-quality N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Die einzigartige chemische Struktur der Verbindung macht sie zu einem vielversprechenden Kandidaten für die Krebsforschung. Forscher haben ihr Potenzial als Antitumormittel untersucht, da sie das Tumorwachstum hemmen und die Apoptose in Krebszellen induzieren kann. Mechanistische Studien haben ihre Auswirkungen auf die Zellzyklusarretierung und die Modulation proapoptotischer Proteine aufgezeigt .

Antifungal-Eigenschaften

Die kondensierten Pyrazol- und Pyrimidinringe der Verbindung tragen zu ihrer antifungalen Aktivität bei. Insbesondere das Vorhandensein von Fluor-, Trifluormethyl-, Brom- und Nitrogruppen an den Phenyl- und Furylringen erhöht ihre Wirksamkeit gegen Pilzpathogene. Diese Ergebnisse deuten auf ihr Potenzial als neuartiges Antifungalmittel hin .

Neurotoxizitätsbewertung

In einer bahnbrechenden Studie untersuchten Forscher das neurotoxische Potenzial eines Derivats dieser Verbindung. Das synthetisierte Pyrazolin-Derivat zeigte Auswirkungen auf die Acetylcholinesterase (AChE)-Aktivität und die Malondialdehyd (MDA)-Spiegel im Gehirn. Verhaltensmuster und Schwimmvermögen wurden ebenfalls bewertet, was wertvolle Einblicke in seine Neurotoxizität liefert .

Arzneimittelentwicklung und -optimierung

Das Gerüst der Verbindung bietet Möglichkeiten für die Arzneimittelentwicklung und -optimierung. Medizinalchemiker können ihre Substituenten modifizieren, um ihre pharmakologischen Eigenschaften feinabzustimmen und so eine verbesserte Wirksamkeit, verringerte Toxizität und verbesserte Bioverfügbarkeit zu erzielen.

Zusammenfassend lässt sich sagen, dass "N-(1-(1-(4-Fluorphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamid" vielversprechend in verschiedenen Bereichen ist, von der Krebsforschung bis zur Arzneimittelentwicklung. Seine vielseitigen Eigenschaften rechtfertigen weitere Untersuchungen und Validierungen in präklinischen und klinischen Studien. 🌟 .

Wirkmechanismus

Target of Action

The compound, also known as Mizolastine , primarily targets the Histamine H1 receptor . The Histamine H1 receptor plays a crucial role in allergic reactions and inflammatory responses. By interacting with this receptor, the compound can influence the body’s response to allergens and inflammation .

Mode of Action

Mizolastine acts as an antagonist to the Histamine H1 receptor . This means it binds to the receptor and blocks its activation by histamine, a compound involved in local immune responses and acting as a neurotransmitter. By blocking the activation of the H1 receptor, Mizolastine prevents the typical allergic and inflammatory responses mediated by histamine .

Biochemical Pathways

The primary biochemical pathway affected by Mizolastine is the histamine signaling pathway . By blocking the H1 receptor, Mizolastine inhibits the downstream effects of histamine signaling, which include vasodilation, bronchoconstriction, and increased vascular permeability. These effects are typically associated with allergic reactions .

Result of Action

The primary result of Mizolastine’s action is the reduction of allergic and inflammatory responses . By blocking the H1 receptor, it prevents histamine from exerting its effects, thereby reducing symptoms such as itching, redness, swelling, and bronchoconstriction that are commonly associated with allergic reactions .

Eigenschaften

IUPAC Name |

N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN8O4/c1-11-8-16(25-20(30)15-6-7-17(33-15)29(31)32)28(26-11)19-14-9-24-27(18(14)22-10-23-19)13-4-2-12(21)3-5-13/h2-10H,1H3,(H,25,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKMECXJQMPPGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(azepan-1-ylsulfonyl)-2-phenethyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2392169.png)

![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2392171.png)

![4-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2392173.png)

![[3-(trifluoromethyl)phenyl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2392177.png)

![7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2392179.png)

![2-Cyano-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride](/img/structure/B2392181.png)

![3-({8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B2392182.png)

![Ethyl 7-chloro-6-formyl-2-[(piperidin-1-ylacetyl)amino]-4,5-dihydro-1-benzothiophene-3-carboxylate](/img/structure/B2392184.png)

![8-[(4-bromophenyl)methoxy]-2-(3-methylpiperidin-1-yl)quinoline](/img/structure/B2392186.png)